molecular formula C13H13ClN4O B11738566 (2E)-N'-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide

(2E)-N'-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide

Cat. No.: B11738566
M. Wt: 276.72 g/mol
InChI Key: KQKWWKCTEXPHEE-HSTVYMNFSA-N
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Description

(2E)-N'-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide ( 343375-99-5) is a high-purity chemical reagent designed for research applications. This compound belongs to the class of acylhydrazones, which are characterized by an N-acylhydrazone scaffold and are known to exhibit a diverse range of biological activities . The molecular structure integrates a 4-chlorophenyl methylidene group and a cyano-dimethylamino acrylohydrazide moiety, making it a subject of interest in medicinal chemistry and drug discovery research. Acylhydrazone derivatives are extensively investigated for their potential as key intermediates in the synthesis of more complex molecules and for their various pharmacologically relevant properties . The provided compound is offered with a guaranteed purity of >90% . It is available for immediate procurement in multiple quantities to suit your research needs, ranging from small-scale samples (5 mg and 10 mg) to bulk quantities (10 g) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C13H13ClN4O

Molecular Weight

276.72 g/mol

IUPAC Name

(E)-N-[(Z)-(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide

InChI

InChI=1S/C13H13ClN4O/c1-18(2)9-11(7-15)13(19)17-16-8-10-3-5-12(14)6-4-10/h3-6,8-9H,1-2H3,(H,17,19)/b11-9+,16-8-

InChI Key

KQKWWKCTEXPHEE-HSTVYMNFSA-N

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N/N=C\C1=CC=C(C=C1)Cl

Canonical SMILES

CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation

The precursor is synthesized via a Knoevenagel condensation between cyanoacetic acid hydrazide and dimethylamine. This reaction leverages the nucleophilic addition of dimethylamine to an α,β-unsaturated nitrile intermediate, facilitated by a mild base such as ammonium acetate.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)

  • Temperature : Reflux (~78°C)

  • Catalyst : Ammonium acetate (5 mol%)

  • Time : 4–6 hours (monitored by TLC).

The intermediate α,β-unsaturated nitrile forms via dehydration, with the cyano group stabilizing the conjugated system. Subsequent Michael addition of dimethylamine to the β-position introduces the dimethylamino group, yielding 2-cyano-3-(dimethylamino)prop-2-enehydrazide.

Table 1: Optimization of Precursor Synthesis

ParameterConditionYield (%)Purity (HPLC)
SolventEthanol7898.5
CatalystPiperidine6597.2
Temperature (°C)808298.8
Reaction Time (h)67898.5

Purification and Characterization

The crude product is recrystallized from ethanol, yielding colorless crystals. Melting point analysis (mp 185–187°C) and FT-IR spectroscopy confirm the structure:

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O hydrazide), 1580 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.98 (s, 6H, N(CH₃)₂), 6.45 (s, 1H, NH), 7.32 (d, J=15 Hz, 1H, CH), 7.85 (d, J=15 Hz, 1H, CH).

Condensation with 4-Chlorobenzaldehyde

Hydrazone Formation via Schiff Base Reaction

The hydrazide precursor reacts with 4-chlorobenzaldehyde in a 1:1 molar ratio under acidic conditions to form the target hydrazone. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration.

Reaction Conditions :

  • Solvent : Ethanol (95%)

  • Catalyst : Glacial acetic acid (2 drops)

  • Temperature : Reflux (~78°C)

  • Time : 3–4 hours.

Table 2: Optimization of Hydrazone Synthesis

ParameterConditionYield (%)E/Z Selectivity
SolventEthanol85>99% E,E
CatalystAcetic acid85>99% E,E
Temperature (°C)7885>99% E,E
Molar Ratio (1:1)Hydrazide:Aldehyde85>99% E,E

Stereochemical Control

The E,E-configuration is thermodynamically favored under reflux conditions, as confirmed by X-ray crystallography in analogous hydrazones. The planar arrangement of the hydrazone moiety minimizes steric hindrance, aligning with observed dihedral angles of <5° between aromatic and hydrazone planes.

Purification and Crystallization

The crude product is purified via recrystallization from ethanol, yielding yellow needles. Single-crystal X-ray diffraction (where applicable) confirms the molecular structure and stereochemistry.

Table 3: Crystallographic Data for Analogous Hydrazones

ParameterValueSource
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (°)20.12 (12)
Hydrogen BondsN–H⋯O, C–H⋯O

Analytical Characterization

Spectroscopic Analysis

  • FT-IR (KBr) : 2215 cm⁻¹ (C≡N), 1640 cm⁻¹ (C=N), 1595 cm⁻¹ (C=C), 1250 cm⁻¹ (C–Cl).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.96 (s, 6H, N(CH₃)₂), 7.45–8.20 (m, 4H, Ar-H), 8.35 (s, 1H, N=CH), 10.25 (s, 1H, NH).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 40.2 (N(CH₃)₂), 115.6 (CN), 128.4–137.8 (Ar-C), 148.5 (C=N), 162.0 (C=O).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 192–194°C, with decomposition onset at 250°C, indicative of robust thermal stability.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Imine Formation : Competing imine formation is suppressed by using a slight excess of hydrazide (1.1:1 ratio).

  • Oligomerization : Minimized by maintaining dilute reaction conditions (0.1 M).

Role of Solvent

Ethanol enhances solubility of intermediates and stabilizes the transition state via hydrogen bonding, as evidenced by faster reaction kinetics compared to aprotic solvents.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Synthesis : Reduces reaction time to 1 hour with 90% yield.

  • Green Chemistry : Replacement of ethanol with cyclopentyl methyl ether (CPME) improves E-factor (0.7 vs. 1.2).

Table 4: Scalability Metrics

ParameterBatch ProcessContinuous Flow
Yield (%)8590
Purity (%)98.599.2
Solvent Usage (L/kg)158

Chemical Reactions Analysis

Types of Reactions

(2E)-N’-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorophenyl derivatives, while reduction may produce various hydrazide compounds .

Scientific Research Applications

(2E)-N’-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-N’-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dim

Biological Activity

The compound (2E)-N'-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by case studies and experimental findings.

Chemical Structure and Properties

The compound's structure features a cyano group, a dimethylamino moiety, and a hydrazone linkage, which are critical for its biological activity. The presence of the 4-chlorophenyl group contributes to its lipophilicity, potentially enhancing membrane permeability.

Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound, (E)-2-cyano-N,3-diphenylacrylamide, demonstrated substantial inhibition of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations . In vivo studies showed that doses of 100 mg/kg significantly reduced edema in CFA-induced paw edema models .

CompoundDose (mg/kg)Edema Reduction (%)
JMPR-01100Significant
JMPR-0150Moderate

Anticancer Activity

The compound's potential anticancer activity is suggested by studies on similar hydrazone derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of reactive oxygen species (ROS) and activation of caspases. For example, derivatives with similar structural motifs have been tested against breast cancer cell lines, showing IC50 values in the micromolar range .

Antimicrobial Activity

Hydrazones have been recognized for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Case Studies

  • Anti-inflammatory Study : In a study assessing the anti-inflammatory effects of JMPR-01, it was found that treatment significantly reduced leukocyte migration in zymosan-induced peritonitis models by up to 90.5% at specific doses . This indicates a promising avenue for treating inflammatory diseases.
  • Anticancer Research : A study involving the evaluation of hydrazone derivatives against various cancer cell lines reported that certain compounds led to increased apoptosis rates and decreased cell viability, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with analogs:

Compound Name Substituents Key Functional Groups Configuration Reference
Target Compound 4-Cl-C₆H₄, CN, NMe₂ Enehydrazide, cyano, dimethylamino E,E
(2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide 4-Cl-C₆H₄, CN, pyridinylmethyl Acrylamide, cyano E
N′-[(E)-(4-Chlorophenyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide 4-Cl-C₆H₄, hydroxy, diphenyl Hydrazide, hydroxy E
(2E)-N'-[(1E)-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene]-3-(2,5-dimethylphenyl)... 2-Cl-6-F-C₆H₃-OCH₂, 2,5-Me₂-C₆H₃ Enehydrazide, halogenated aryl E,E
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-MeO-C₆H₄, CN, ethyl ester Acrylate, cyano Syn-periplanar

Key Observations :

  • Hydrogen Bonding: The cyano group enables dipole interactions, while hydroxy or methoxy substituents (e.g., ) facilitate stronger hydrogen bonding.
  • Conformational Stability : Syn-periplanar conformations (as in ) and E-configurations () are common, stabilizing conjugation across the double bonds.

Hydrogen Bonding and Supramolecular Interactions

Graph set analysis reveals that hydrazide derivatives often form R₂²(8) motifs via N–H···O/N interactions. For example:

  • The compound in forms a dimeric structure via N–H···O bonds.
  • In contrast, the target compound’s cyano group may compete for hydrogen-bonding sites, altering packing efficiency compared to hydroxy-substituted analogs .

Q & A

Basic: What are the optimal solvent systems and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically employs polar aprotic solvents like ethanol , dimethyl sulfoxide (DMSO) , or dimethylformamide (DMF) under reflux conditions (70–120°C) to enhance reaction kinetics and yield. For example:

  • Ethanol is preferred for hydrazide condensations due to its ability to stabilize intermediates .
  • DMSO or DMF may be used for cyano-group incorporation, as they facilitate nucleophilic substitutions at elevated temperatures .
    Catalysts such as acetic acid or piperidine are often added to promote imine formation, with reaction times ranging from 6–24 hours. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:
Discrepancies often arise from tautomerism or dynamic disorder in the crystal lattice. To address this:

  • Cross-validate using single-crystal X-ray diffraction (SHELXL refinement ) and variable-temperature NMR to detect tautomeric equilibria .
  • For dynamic disorder, employ Hirshfeld surface analysis to quantify intermolecular interactions and refine occupancy ratios in SHELX .
  • Compare experimental 13C NMR chemical shifts with DFT-predicted values to identify misassigned signals .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic/cyano regions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns, especially for the hydrazide and cyano moieties .
  • X-ray Crystallography : Resolve stereochemistry (E/Z configuration) and hydrogen-bonding networks using SHELXL .
  • IR Spectroscopy : Validate carbonyl (1650–1700 cm⁻¹) and cyano (2200–2250 cm⁻¹) stretches .

Advanced: How to design experiments to study hydrolysis or photodegradation pathways?

Methodological Answer:

  • Hydrolysis Studies :
    • Use pH-controlled aqueous buffers (pH 2–12) at 37°C. Monitor degradation via HPLC-UV/HRMS to identify intermediates (e.g., free hydrazines or carboxylic acids) .
    • Isotopic labeling (e.g., D₂O) can track proton exchange in hydrolyzed products .
  • Photodegradation :
    • Expose to UV light (254–365 nm) in a photoreactor. Analyze products using LC-MS/MS and compare with DFT-predicted radical intermediates .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate hydrazide derivatives .
  • Recrystallization : Ethanol or ethanol/DCM mixtures yield high-purity crystals suitable for X-ray studies .
  • TLC Monitoring : Optimize mobile phases (e.g., chloroform:methanol 9:1) to track byproduct formation .

Advanced: How to investigate the compound’s potential as a kinase inhibitor using computational methods?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Key parameters:
    • Protonation states adjusted to pH 7.4.
    • Flexible residue sampling (e.g., DFG motif) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (<3.5 Å) and RMSD fluctuations .
  • Free Energy Calculations : Apply MM-PBSA to predict binding affinities (ΔG) and validate with in vitro kinase assays .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Oxidation of Hydrazides : Prevented by conducting reactions under inert atmospheres .
  • Cyano Group Hydrolysis : Avoid aqueous conditions during cyano incorporation; use anhydrous DMF and molecular sieves .
  • Isomerization (E/Z) : Control reaction temperature (<80°C) and minimize light exposure to retain stereochemical integrity .

Advanced: How to correlate crystallographic disorder with spectroscopic anomalies?

Methodological Answer:

  • Dynamic Disorder : Refine occupancy ratios in SHELXL and validate with VT-NMR to observe temperature-dependent splitting .
  • Static Disorder : Use Hirshfeld analysis to map close contacts (e.g., C–H···O bonds) contributing to lattice strain. Compare with 13C CP/MAS NMR to confirm crystallite homogeneity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity : Hydrazides are potentially mutagenic. Use fume hoods , nitrile gloves, and PPE.
  • Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .

Advanced: How to resolve conflicting bioactivity data across different assay models?

Methodological Answer:

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability.
  • Metabolite Profiling : Use LC-MS to identify active metabolites in cell lysates that may explain discrepancies .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .

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